

Application Note: Mass Spectrometry Fragmentation Patterns of (3- Isopropylphenyl)propylamine

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Compound of Interest

Compound Name: (3-Isopropylphenyl)propylamine

CAS No.: 1039989-87-1

Cat. No.: B1438591

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Abstract

The characterization of substituted phenylpropylamines is a critical task in medicinal chemistry and forensic analysis due to their prevalence as pharmacophores in sympathomimetic drugs and potential psychoactive substances. This guide details the mass spectrometry (MS) fragmentation patterns of **(3-Isopropylphenyl)propylamine** (

, MW 177.29). We provide a comparative analysis of the two primary isomers—3-(3-isopropylphenyl)propan-1-amine (linear) and 1-(3-isopropylphenyl)propan-2-amine (branched/amphetamine-type)—demonstrating how Electron Ionization (EI) and Electrospray Ionization (ESI) can be used to unequivocally distinguish them.

Introduction

(3-Isopropylphenyl)propylamine belongs to a class of alkyl-substituted phenethylamines/phenylpropylamines. In drug development, the specific position of the amine and the alkyl substitution on the phenyl ring drastically alter pharmacological potency and receptor affinity.

- Target A: 3-(3-Isopropylphenyl)propan-1-amine (Linear isomer). Often investigated as a building block for GPCR ligands.
- Target B: 1-(3-Isopropylphenyl)propan-2-amine (Branched isomer). A structural analog of amphetamine, relevant for metabolic stability studies and forensic profiling.

Accurate identification requires understanding the specific bond cleavages—specifically α -cleavage and benzylic cleavage—that dictate the mass spectrum.

Experimental Protocol

Reagents and Standards

- Analytes: **(3-Isopropylphenyl)propylamine** hydrochloride (synthesized or commercial standard, >98% purity).
- Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).
- Derivatization (Optional for GC): Trifluoroacetic anhydride (TFAA) for secondary confirmation, though this guide focuses on underivatized patterns.

GC-MS Conditions (EI)

- Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
- Column: DB-5ms (30 m × 0.25 mm × 0.25 μm).
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Inlet: Splitless mode, 250°C.
- Oven Program: 60°C (1 min)
20°C/min
280°C (5 min).
- Ionization: Electron Impact (EI) at 70 eV.

- Scan Range: m/z 40–350.

LC-MS/MS Conditions (ESI)

- Instrument: Triple Quadrupole or Q-TOF.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: ACN + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 min.
- Ionization: ESI Positive Mode.
- Collision Energy (CE): Stepped 15, 30, 45 eV.

Results & Discussion: Fragmentation Mechanisms

Electron Ionization (EI) - The Fingerprint

In EI (70 eV), the molecular ion (

) is formed but is often weak due to rapid fragmentation. The fragmentation is driven by the radical site on the nitrogen (amine) or the aromatic ring.

Mechanism 1: Alpha-Cleavage (Dominant Pathway)

The most diagnostic fragmentation for amines is

-cleavage, where the bond adjacent to the nitrogen atom breaks. This allows immediate differentiation of the linear vs. branched isomers.

- Linear Isomer (3-phenylpropylamine core): The bond between the

and

carbons relative to the nitrogen breaks.

Result: A dominant base peak at m/z 30.

- Branched Isomer (Amphetamine core): The cleavage occurs at the bond between the benzylic carbon and the

-carbon (bearing the amine and methyl group).

Result: A dominant base peak at m/z 44.

Mechanism 2: Benzylic Cleavage

Both isomers possess a benzyl-carbon bond. Cleavage here generates a stable resonance-stabilized carbocation.

- Fragment: 3-Isopropylbenzyl cation.
- Mass Calculation: Phenyl (77) + Isopropyl (43) + Methylene (14) - H = 133.
- Result: A significant peak at m/z 133 for both isomers.
 - Note: The m/z 133 ion often rearranges to a substituted tropylium ion (), maintaining high stability.

Mechanism 3: Isopropyl Group Fragmentation

The isopropyl substituent on the ring (

) is prone to losing a methyl radical.

- Fragment:
.
- Result: A peak at m/z 162 (weak) or fragmentation of the m/z 133 ion to m/z 118 (133 - 15).

Electrospray Ionization (ESI) - MS/MS

In ESI, the molecule forms a protonated pseudomolecular ion

.

- Precursor Ion: m/z 178.16 ()
().

- Common Neutral Losses:
 - Loss of Ammonia (-17 Da): Generates m/z 161. Common in primary amines.
 - Loss of Propylamine chain: Cleavage at the ring-alkyl bond generates the tropylium-like ion at m/z 133.

Data Summary & Visualization

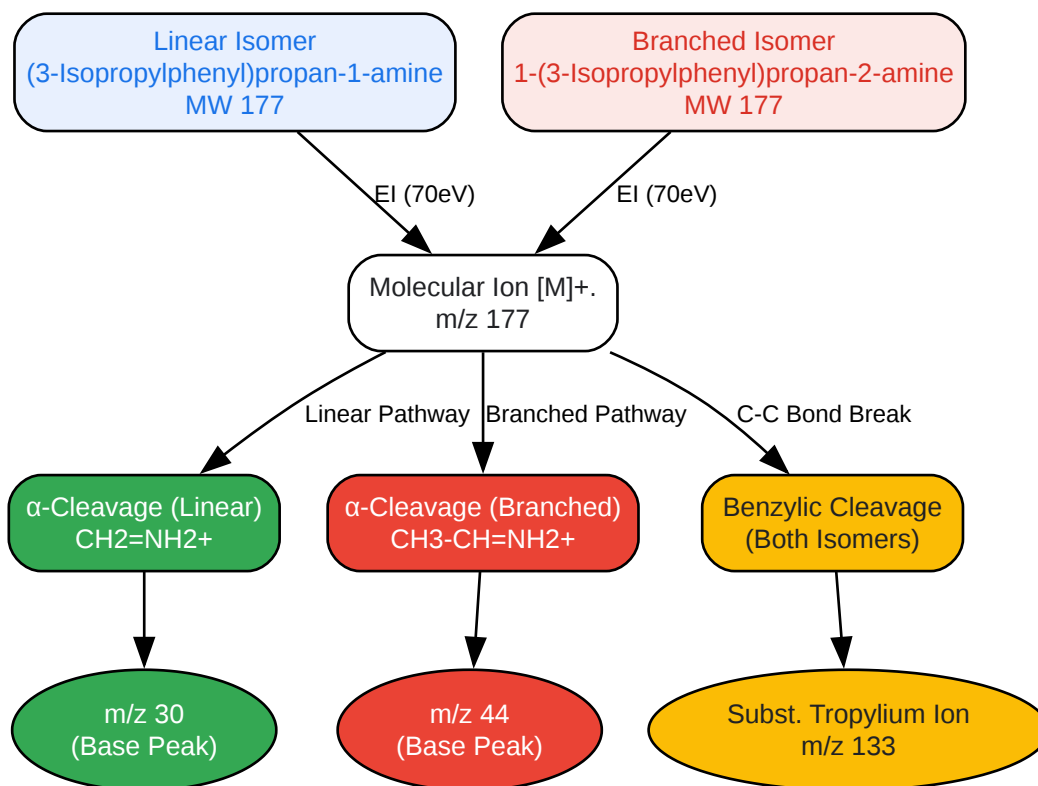
Table 1: Key Diagnostic Ions (EI Mode)

Ion Identity	m/z Value	Origin/Mechanism	Linear Isomer Abundance	Branched Isomer Abundance
Iminium (Primary)	30	-cleavage ()	Base Peak (100%)	< 5%
Iminium (Secondary)	44	-cleavage ()	< 5%	Base Peak (100%)
Tropylium	133	Benzylic cleavage ()	High (40-70%)	High (40-70%)
Molecular Ion	177		Weak (< 10%)	Weak (< 5%)
Methyl Loss	162	Loss of from isopropyl	Trace	Trace

Figure 1: Fragmentation Pathway Diagram

The following diagram illustrates the divergent pathways for the two isomers, highlighting the critical decision node at the

-cleavage step.



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Caption: Comparative fragmentation tree for linear vs. branched isomers. Green indicates the diagnostic pathway for the linear amine; Red indicates the branched (amphetamine-like) pathway.

Validation & Quality Control

To ensure data integrity, the following system suitability tests are recommended:

- Mass Accuracy Check: Calibrate Q-TOF using standard tune mix (e.g., Agilent Tune Mix) to ensure mass error < 5 ppm.
- Isomer Resolution: If analyzing a mixture, use a column with phenyl-hexyl stationary phase (LC) or a standard 5% phenyl column (GC) to chromatographically separate the isomers before MS detection.
- Blank Injection: Inject a solvent blank immediately after high-concentration standards to rule out carryover, which can mimic low-abundance isomers.

References

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